Para Red
Overview
Description
Pararot, also known as 1-(4-nitrophenylazo)-2-naphthol, is an organic compound with the molecular formula C16H11N3O3. It is a synthetic azo dye that has been used historically in various applications, including as a pigment in inks and dyes. The compound is characterized by its vibrant red color, which is a result of the azo group (-N=N-) linking the aromatic rings.
Mechanism of Action
Target of Action
Para Red, also known as Pararot, is primarily used as a biological stain . It is a fat-soluble chemical dye and food additive . The primary targets of this compound are cellulose fabrics, which it dyes a brilliant red color .
Mode of Action
This compound interacts with its targets (cellulose fabrics) by adhering to the fabric fibers and imparting a red color
Result of Action
The primary result of this compound’s action is the staining of cellulose fabrics. It imparts a brilliant red color to the fabrics .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the dyeing process, with both acidic and basic stages occurring during the formation of this compound . Additionally, the temperature and duration of the dyeing process can also impact the intensity and fastness of the color.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pararot involves the diazotization of p-nitroaniline followed by coupling with 2-naphthol. The process begins with the suspension of p-nitroaniline in hydrochloric acid, followed by the slow addition of sodium nitrite solution at low temperatures to form the diazonium salt. This diazonium salt is then coupled with 2-naphthol in an alkaline medium to produce Pararot .
Industrial Production Methods
In industrial settings, the synthesis of Pararot follows a similar route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is isolated by filtration, washed with water, and dried. The yield of Pararot from this process is typically around 80% .
Chemical Reactions Analysis
Types of Reactions
Pararot undergoes various chemical reactions, including:
Oxidation: Pararot can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The nitro group in Pararot can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings in Pararot can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Products can include various quinones and other oxidized derivatives.
Reduction: The primary product is 1-(4-aminophenylazo)-2-naphthol.
Substitution: Depending on the substituent introduced, various substituted derivatives of Pararot can be formed.
Scientific Research Applications
Pararot has been utilized in several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used as a pigment in inks, dyes, and coloring agents for various materials.
Comparison with Similar Compounds
Similar Compounds
Para Red: Another azo dye with similar structure and properties.
Methyl Red: A pH indicator with a similar azo linkage.
Congo Red: A dye used in histology with a similar azo structure.
Uniqueness
Pararot is unique due to its specific combination of the nitro group and naphthol moiety, which imparts distinct chemical and physical properties. Its vibrant red color and ability to form stable complexes make it particularly useful in various applications.
Properties
IUPAC Name |
1-[(4-nitrophenyl)diazenyl]naphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-15-10-5-11-3-1-2-4-14(11)16(15)18-17-12-6-8-13(9-7-12)19(21)22/h1-10,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTPFVNWMLFMFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052325 | |
Record name | C.I. Pigment Red 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Red powder; [Alfa Aesar MSDS] | |
Record name | Para Red | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19147 | |
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CAS No. |
6410-10-2 | |
Record name | Pigment Red 1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6410-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | C.I. Pigment Red 1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006410102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Para Red | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210792 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Para Red | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70812 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Naphthalenol, 1-[2-(4-nitrophenyl)diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Pigment Red 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(p-nitrophenylazo)-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.449 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PIGMENT RED 1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D54Q24K2EI | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main concerns regarding the presence of Pararot in food?
A1: Pararot, along with other Sudan dyes, has been illegally used as a coloring agent in spices and sauces []. This poses a health risk as these substances are not approved for consumption according to EU regulations like EU-Richtlinie 94/36/EG and Farbstoffverordnung BGBl. Nr. 541/1996 []. The presence of these dyes in food products, often originating from Asian countries, has triggered alerts through the European rapid alert system for food and feed [].
Q2: Has the crystal structure of Pararot been determined?
A2: Yes, the crystal structure of 1-(p-Nitrobenzolazo)-2-naphthol (Pararot) has been successfully determined using data obtained from overlapping twin crystals [].
Q3: What are the implications of detecting Sudan dyes in food products?
A3: The discovery of Sudan dyes, including Pararot, in food products like chili, curry powder, and palm oil led to the European Commission Decision 2005/402/EG []. This decision mandates that shipments of these products must be free from Sudan dyes to ensure consumer safety [].
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